molecular formula C9H17NO3 B13565838 2-(2-(Piperidin-1-yl)ethoxy)acetic acid

2-(2-(Piperidin-1-yl)ethoxy)acetic acid

Cat. No.: B13565838
M. Wt: 187.24 g/mol
InChI Key: CVLMZHPHYCWRFQ-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-1-yl)ethoxy)acetic acid is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-yl)ethoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(Piperidin-1-yl)ethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Piperidin-1-yl)ethoxy)ethanol
  • 2-(2-(Piperidin-1-yl)ethoxy)propanoic acid
  • 2-(2-(Piperidin-1-yl)ethoxy)butanoic acid

Uniqueness

2-(2-(Piperidin-1-yl)ethoxy)acetic acid is unique due to its specific structure, which combines a piperidine ring with an ethoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(2-(Piperidin-1-yl)ethoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring, an ethoxy group, and a carboxylic acid moiety. This unique combination of functional groups contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For instance, it has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro studies demonstrated that the compound significantly inhibited PARP activity with an IC50 value of approximately 18 μM, suggesting its potential as a therapeutic agent in cancer treatment .

Receptor Binding

The compound has also been evaluated for its receptor binding capabilities. Preliminary studies suggest that it may interact with various receptors, which could lead to pharmacological effects relevant to conditions like cancer and neurodegenerative diseases. Its binding affinity and selectivity are subjects of ongoing research, with computational modeling providing insights into its interaction with target proteins .

Anticancer Activity

In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated notable cytotoxic effects. The compound's IC50 values were recorded at 29.49 μM against MCF-7 cells, indicating significant antitumor potential compared to standard chemotherapeutics . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Aromatase Inhibition

Another area of investigation is the compound's potential as an aromatase inhibitor. Aromatase plays a critical role in estrogen biosynthesis, and its inhibition is crucial in treating hormone-sensitive cancers. The compound showed moderate inhibitory activity against aromatase with an IC50 value of 17.4 μM, positioning it as a candidate for further development in hormone-related therapies .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM) - MCF-7IC50 (μM) - MDA-MB-231
This compound29.49Not specified
7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one13.9047.45
Olaparib (PARP inhibitor)4.4119.24

This table highlights the comparative efficacy of this compound against established compounds in similar contexts.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of DNA Repair : By inhibiting PARP, the compound may prevent cancer cells from repairing DNA damage, leading to increased cell death.
  • Modulation of Estrogen Receptors : Its potential as an aromatase inhibitor suggests that it may reduce estrogen levels in sensitive tissues, contributing to reduced tumor growth.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-piperidin-1-ylethoxy)acetic acid

InChI

InChI=1S/C9H17NO3/c11-9(12)8-13-7-6-10-4-2-1-3-5-10/h1-8H2,(H,11,12)

InChI Key

CVLMZHPHYCWRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOCC(=O)O

Origin of Product

United States

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